N-[2-(1-azepanyl)-2-oxoethyl]-4-fluorobenzenesulfonamide
Description
N-[2-(1-azepanyl)-2-oxoethyl]-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorobenzenesulfonamide core linked to a 1-azepanyl (7-membered azacycloheptane) group via a 2-oxoethyl spacer. The compound’s molecular formula is C₁₉H₂₀FN₂O₃S, with a molecular weight of 396.44 g/mol. Its structure combines a sulfonamide moiety, known for bioactivity in enzyme inhibition (e.g., carbonic anhydrase), with a flexible azepane ring that may enhance binding to diverse biological targets .
Properties
Molecular Formula |
C14H19FN2O3S |
|---|---|
Molecular Weight |
314.38 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H19FN2O3S/c15-12-5-7-13(8-6-12)21(19,20)16-11-14(18)17-9-3-1-2-4-10-17/h5-8,16H,1-4,9-11H2 |
InChI Key |
PZDRFEKABCVZIG-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1CCCN(CC1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Biological Activity
N-[2-(1-azepanyl)-2-oxoethyl]-4-fluorobenzenesulfonamide is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C14H19FN2O3S
- Molecular Weight : 314.375 g/mol
- CAS Number : 664321-32-8
This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and carbonic anhydrase inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The sulfonamide moiety can inhibit various enzymes, particularly carbonic anhydrases, which are crucial in regulating pH and fluid balance in tissues. This inhibition can be beneficial in treating conditions like glaucoma and epilepsy.
- Modulation of Signaling Pathways : The compound may affect signaling pathways involving lysophosphatidic acid (LPA), which plays a role in various physiological processes and pathologies, including cancer and fibrosis .
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties. Studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Antifibrotic Effects
Recent research has highlighted the potential antifibrotic effects of this compound. In vivo studies demonstrated that it could reduce extracellular matrix deposition in models of pulmonary fibrosis, indicating its therapeutic potential in fibrotic diseases .
Study on Antifibrotic Activity
A study investigated the efficacy of this compound in a bleomycin-induced pulmonary fibrosis model. The results showed:
- Reduction in LPA levels : The compound caused a sustained decrease in plasma LPA levels.
- Decreased collagen deposition : Histological analysis revealed reduced collagen accumulation in lung tissues.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Plasma LPA Levels (µM) | 12.5 ± 1.0 | 6.7 ± 0.5 |
| Collagen Deposition (µg/mg) | 25.0 ± 2.0 | 10.5 ± 1.3 |
These findings suggest that the compound may serve as a novel therapeutic agent for fibrotic diseases.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown that the compound exhibits low toxicity profiles at therapeutic doses, making it suitable for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide (CAS: 333745-30-5)
- Structural Features : Differs by replacing the 4-fluorobenzenesulfonamide group with a 4-methylbenzenesulfonamide.
- Fluorine vs. methyl: The electron-withdrawing fluorine may improve sulfonamide’s acidity (pKa), affecting hydrogen-bonding interactions with biological targets .
- Applications: Not explicitly stated, but methyl-substituted sulfonamides are often explored for kinase inhibition .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Structural Features: Incorporates a quinazolinone core and a 4-chlorophenyl group instead of azepane.
- Chlorine (Cl) vs. fluorine (F): Chlorine’s larger size and lipophilicity may alter target selectivity compared to fluorine’s electronegativity .
- Biological Activity : Demonstrated antimicrobial and anti-inflammatory effects in preliminary studies .
N-[2-(Ethylamino)ethyl]-4-nitrobenzenesulfonamide
- Structural Features: Replaces the azepane with an ethylaminoethyl chain and substitutes fluorine with a nitro group.
- Key Differences: The nitro group (-NO₂) is a strong electron-withdrawing group, increasing sulfonamide acidity and reactivity in redox environments. Ethylaminoethyl chain: Enhances water solubility but may reduce CNS penetration due to increased polarity .
- Applications : Used in studies targeting bacterial dihydropteroate synthase (DHPS) inhibition .
Comparative Analysis of Pharmacological Profiles
| Compound Name | Core Structure | Key Substituents | Biological Activity | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-[2-(1-azepanyl)-2-oxoethyl]-4-fluorobenzenesulfonamide | Benzenesulfonamide | 4-F, azepane-oxoethyl | Potential enzyme inhibition (inferred) | 396.44 |
| N-[2-(Ethylamino)ethyl]-4-nitrobenzenesulfonamide | Benzenesulfonamide | 4-NO₂, ethylaminoethyl | Antimicrobial, DHPS inhibition | 327.35 |
| 2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide | Quinazolinone-sulfanyl | 4-Cl, 4-F | Anti-inflammatory, antimicrobial | 429.89 |
Structural-Activity Relationship (SAR) Insights
Preparation Methods
Direct Sulfonylation of an Aminoacetamide Intermediate
The most straightforward route involves reacting 4-fluorobenzenesulfonyl chloride with 2-amino-1-(azepan-1-yl)ethan-1-one under basic conditions:
Reaction Scheme :
Procedure :
-
Aminoacetamide Synthesis :
-
Sulfonylation :
-
4-Fluorobenzenesulfonyl chloride (1.1 eq) is added dropwise to a stirred solution of the aminoacetamide (1.0 eq) and triethylamine (2.5 eq) in DCM at 0°C.
-
The reaction proceeds for 4–6 h, followed by aqueous workup (10% HCl, brine) and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
-
Fragment Coupling via Carbodiimide-Mediated Amide Bond Formation
An alternative approach employs carbodiimide coupling to form the acetamide bridge:
Reaction Scheme :
Procedure :
-
Sulfonamide Activation :
-
Nucleophilic Displacement :
-
Avoids handling sulfonyl chloride, enhancing safety.
-
Compatible with acid-sensitive substrates.
Reductive Amination Route
For scalable synthesis, reductive amination offers a one-pot strategy:
Reaction Scheme :
Procedure :
-
Imine Formation :
-
Reduction :
-
Requires strict control of moisture to prevent reduction of the ketone to an alcohol.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Mechanistic Insights
Solvent and Temperature Effects
Q & A
Q. How is enantiomeric purity assessed for chiral derivatives of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol mobile phase).
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT).
- Enzymatic resolution : Test stereoselective hydrolysis with lipases (e.g., Candida antarctica) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
